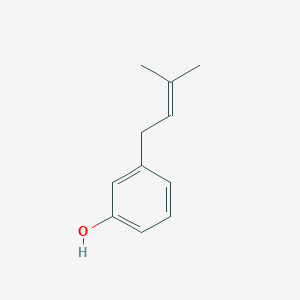
3-(3-Methylbut-2-en-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Methylbut-2-en-1-yl)phenol” is a chemical compound that has a phenolic, metallic odor bearing a resemblance to iron gallate ink . It is used as a reagent for the protection of carboxylic acids as their 3-methyl-2-buten-1-yl (Prenyl) esters and is also used in perfumery .
Synthesis Analysis
The compound can be synthesized from isoprene by hydration via prenyl acetate or by rearrangement of 3-methyll-buten-3-ol . Other synthesis methods involve the use of fungus Penicillium roqueforti , and reactions with 1-bromo-3-methylbut-2-ene and 3,3-Methylbut-2-en-1-yl bromide .Molecular Structure Analysis
The molecular structure of “3-(3-Methylbut-2-en-1-yl)phenol” can be analyzed using various spectroscopic techniques. The compound has a molecular formula of C11H14O and an average mass of 162.228 Da .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can be alkylated with 1-bromo-3-methylbut-2-ene to form not only the products of O- and C-monoalkylation but also products of dialkylation .Physical And Chemical Properties Analysis
The compound is characterized by a density of 1.0±0.1 g/cm3, a boiling point of 254.3±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 51.2±3.0 kJ/mol and a flash point of 114.2±8.4 °C .Wissenschaftliche Forschungsanwendungen
Natural Product Chemistry and Biosynthesis Studies
- 3-(3-Methylbut-2-en-1-yl)phenol is a natural product found in hops (Humulus lupulus). It contributes to the characteristic aroma of beer and is part of the lupulone derivatives family .
Pharmacological Research
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-(3-Methylbut-2-en-1-yl)phenol is the Monoamine Oxidase B (MAO-B) enzyme . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine, and its irregular expression is related to neurodegenerative disorders like Parkinson’s disease .
Mode of Action
The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the oxidative deamination of dopamine, thereby potentially mitigating the symptoms of conditions like Parkinson’s disease .
Biochemical Pathways
The compound is involved in the prenylation biochemical pathway . Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein or biomolecule . It is assumed that prenyl groups facilitate attachment to cell membranes and are important for protein-protein binding .
Pharmacokinetics
The presence of a prenyl group in the compound might enhance its lipophilicity, which could influence its absorption and distribution .
Result of Action
The inhibition of MAO-B by 3-(3-Methylbut-2-en-1-yl)phenol could lead to an increase in the concentration of dopamine in the brain . This could potentially alleviate the symptoms of Parkinson’s disease and other conditions associated with dopamine deficiency .
Action Environment
The action of 3-(3-Methylbut-2-en-1-yl)phenol can be influenced by various environmental factors. For instance, the pH and polarity of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its efficacy .
Eigenschaften
IUPAC Name |
3-(3-methylbut-2-enyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCACWXWAQHFHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC=C1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

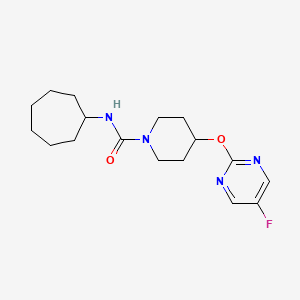
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2839145.png)

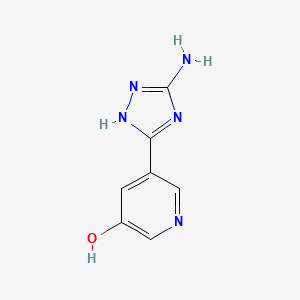
![4-(3-fluoro-4-methylphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2839150.png)
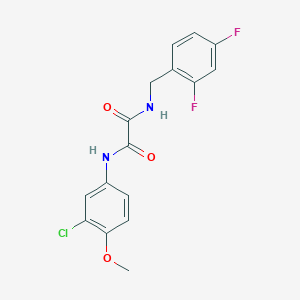
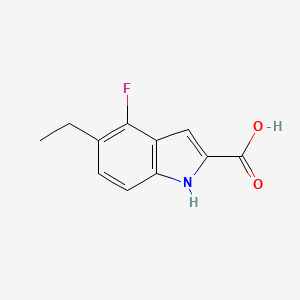
![ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2839156.png)
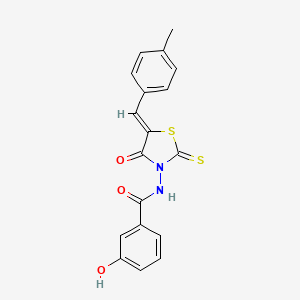
![3-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839159.png)
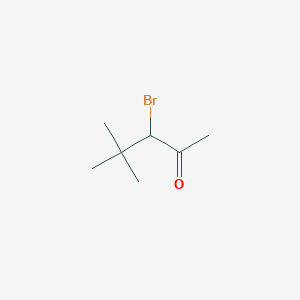
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2839162.png)
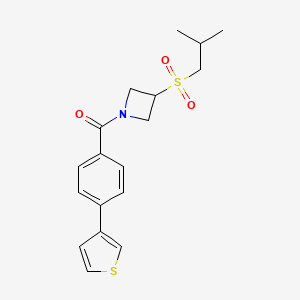
![N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2839166.png)